
Sitagliptin N-Sulfate
概要
説明
Sitagliptin N-Sulfate: is a derivative of sitagliptin, a medication primarily used to treat type 2 diabetes mellitus. Sitagliptin functions by inhibiting the enzyme dipeptidyl peptidase 4, which results in increased levels of incretins, hormones that help regulate blood sugar levels. This compound is a modified form of sitagliptin, where a sulfate group is attached to the nitrogen atom, potentially altering its pharmacokinetic and pharmacodynamic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sitagliptin N-Sulfate typically involves the introduction of a sulfate group to the nitrogen atom of sitagliptin. This can be achieved through various chemical reactions, including:
Sulfonation Reaction: Sitagliptin can be reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.
Sulfuric Acid Reaction: Sitagliptin can be treated with concentrated sulfuric acid under controlled conditions to achieve sulfonation.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: Sitagliptin N-Sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield hydroxyl derivatives.
科学的研究の応用
Diabetes Management
Sitagliptin N-Sulfate is significant in the context of diabetes treatment as it is a metabolite of sitagliptin. Research indicates that it retains some pharmacological activity related to DPP-4 inhibition, contributing to glycemic control .
Metabolic Studies
As a metabolite, this compound can be used in studies focusing on drug metabolism and pharmacokinetics. It has been identified in biological fluids such as bile and plasma following the administration of sitagliptin, making it a useful marker for understanding the drug's metabolic pathways and its effects on glucose metabolism .
Chromatographic Analysis
This compound can be analyzed using various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC). A study demonstrated the development of an HPLC method for simultaneous determination of sitagliptin and its metabolites, which is crucial for stability testing and quality control in pharmaceutical formulations .
Key Analytical Parameters:
- Resolution: Achieved through optimized mobile phase composition.
- Detection Method: UV detection at 225 nm.
- Linearity Range: 25-150 µg/mL for sitagliptin.
Case Study 1: Efficacy in Glycemic Control
A clinical study assessed the effectiveness of sitagliptin and its metabolites on glycemic control in patients with type 2 diabetes. Results indicated that patients receiving sitagliptin showed significant reductions in HbA1c levels compared to those on placebo, supporting the role of its metabolites like this compound in enhancing therapeutic outcomes .
Case Study 2: Metabolic Profiling
Another study focused on the metabolic profiling of sitagliptin in rats, highlighting the presence of this compound in bile post-administration. This finding underscores its relevance in pharmacokinetic studies and drug development processes where understanding metabolic pathways is essential .
作用機序
Sitagliptin N-Sulfate exerts its effects by inhibiting the enzyme dipeptidyl peptidase 4. This enzyme is responsible for the degradation of incretins, such as glucagon-like peptide 1 and glucose-dependent insulinotropic polypeptide. By inhibiting this enzyme, this compound increases the levels of active incretins, which in turn enhance insulin secretion and decrease glucagon release. This helps in regulating blood sugar levels in patients with type 2 diabetes.
類似化合物との比較
Sitagliptin: The parent compound, used to treat type 2 diabetes.
Vildagliptin: Another dipeptidyl peptidase 4 inhibitor with a similar mechanism of action.
Saxagliptin: A dipeptidyl peptidase 4 inhibitor with a different chemical structure but similar therapeutic effects.
Uniqueness: Sitagliptin N-Sulfate is unique due to the presence of the sulfate group, which may alter its pharmacokinetic and pharmacodynamic properties compared to other dipeptidyl peptidase 4 inhibitors. This modification can potentially enhance its stability, bioavailability, and therapeutic efficacy.
生物活性
Sitagliptin N-sulfate is a metabolite of sitagliptin, a widely used oral medication for type 2 diabetes mellitus (T2DM). As a dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin enhances the levels of incretin hormones, which play a crucial role in glucose metabolism. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical settings, and potential therapeutic benefits.
Sitagliptin functions primarily by inhibiting the DPP-4 enzyme, leading to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in several physiological effects:
- Increased Insulin Secretion : Enhanced GLP-1 levels stimulate insulin release from pancreatic beta cells in a glucose-dependent manner.
- Decreased Glucagon Levels : Inhibition of glucagon secretion helps reduce hepatic glucose output.
- Improved Glycemic Control : Clinical studies demonstrate significant reductions in glycosylated hemoglobin (HbA1c) levels, indicating better overall blood glucose management .
Pharmacokinetics and Metabolism
Sitagliptin is characterized by:
- Oral Bioavailability : Approximately 87%, with peak plasma concentrations reached within 2 hours post-administration.
- Metabolism : A minor fraction (about 2%) is converted to this compound, while the majority is excreted unchanged in urine .
Table 1: Pharmacokinetic Profile of Sitagliptin
Parameter | Value |
---|---|
Oral Bioavailability | 87% |
Peak Plasma Concentration | 2 hours |
Protein Binding | 38% |
Major Excretion Route | Urine (79% unchanged) |
Clinical Efficacy
Recent studies have highlighted the efficacy and safety of sitagliptin and its metabolite in managing T2DM, particularly among older adults. For instance, a randomized controlled trial involving 176 participants demonstrated that sitagliptin significantly improved glycemic control compared to a control group. The study reported:
- Reduction in HbA1c : The sitagliptin group achieved a decrease of approximately 0.61% over a year.
- Weight Management : No significant weight gain was observed, a notable advantage over other antidiabetic agents like sulfonylureas .
Case Study Overview
A case study involving older adults with T2DM showed that treatment with sitagliptin resulted in:
- Improved fasting plasma glucose (FPG) levels.
- A higher proportion of patients achieving target HbA1c levels (<7.4%) compared to controls (69.5% vs. 47.2% at 3 months) .
Anti-inflammatory and Protective Effects
Beyond its glycemic control capabilities, sitagliptin exhibits anti-inflammatory properties. Research indicates that it can:
特性
IUPAC Name |
[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O4S/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22/h4,6,9,25H,1-3,5,7H2,(H,29,30,31)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWQKFDVSZMKPA-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676143 | |
Record name | [(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940002-57-3 | |
Record name | Sitagliptin N-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940002573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SITAGLIPTIN N-SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR8MN4J1VM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。